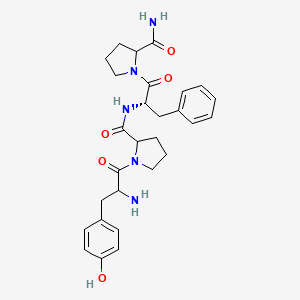

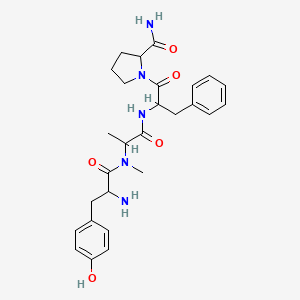

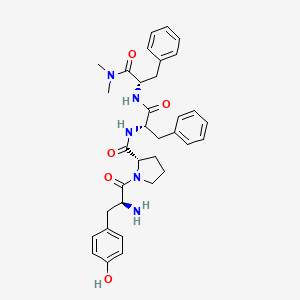

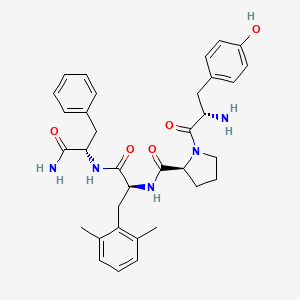

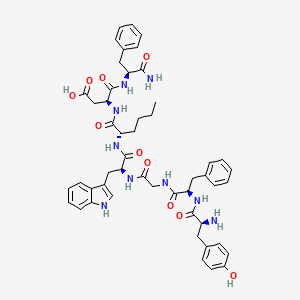

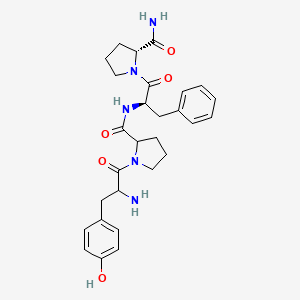

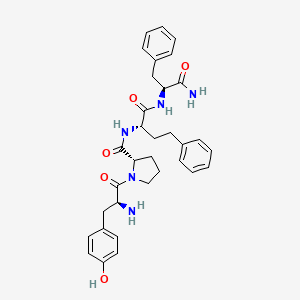

Tyr-Pro-Phe-Phe-N(CH3)2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé Tyr-Pro-Phe-Phe-N(CH3)2 est un dérivé tétrapeptidique synthétique de l'endomorphine-2, un peptide opioïde endogène. Ce composé est connu pour sa forte affinité et sa sélectivité pour le récepteur μ-opioïde, ce qui en fait un sujet d'étude important dans le domaine de la gestion de la douleur et de la recherche sur les opioïdes .

Méthodes De Préparation

La synthèse de Tyr-Pro-Phe-Phe-N(CH3)2 implique généralement des techniques de synthèse peptidique en phase solide (SPPS). Le processus commence par la fixation du premier acide aminé, la tyrosine, à une résine solide. Les acides aminés suivants, proline, phénylalanine et phénylalanine, sont ajoutés séquentiellement en utilisant des réactifs de couplage comme le HOBt (1-hydroxybenzotriazole) et le WSCI (carbodiimide hydrosoluble).

Analyse Des Réactions Chimiques

Tyr-Pro-Phe-Phe-N(CH3)2 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle phénolique de la tyrosine peut être oxydé pour former des dérivés de la quinone.

Réduction : Les liaisons peptidiques peuvent être réduites dans des conditions spécifiques pour produire des aminoalcools.

Substitution : Les cycles aromatiques de la phénylalanine peuvent subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène, les réducteurs comme le borohydrure de sodium et les réactifs électrophiles comme l'acide nitrique. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Il sert d'outil pour étudier les relations structure-activité des peptides opioïdes.

Médecine : Il est étudié pour son potentiel comme analgésique en raison de sa forte affinité pour le récepteur μ-opioïde.

Industrie : Il est utilisé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d'administration de médicaments

Mécanisme d'action

Le mécanisme d'action de this compound implique sa liaison au récepteur μ-opioïde, un récepteur couplé aux protéines G. Lors de sa liaison, il active le récepteur, ce qui conduit à l'inhibition de l'activité de l'adénylate cyclase, à la réduction des niveaux d'AMP cyclique et à une diminution subséquente de la libération de neurotransmetteurs. Cela se traduit par des effets analgésiques et une modulation de la perception de la douleur .

Applications De Recherche Scientifique

Tyr-Pro-Phe-Phe-N(CH3)2 has several scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

Biology: It serves as a tool to investigate the structure-activity relationships of opioid peptides.

Medicine: It is explored for its potential as an analgesic agent due to its high affinity for the μ-opioid receptor.

Industry: It is utilized in the development of new pharmaceutical formulations and drug delivery systems

Mécanisme D'action

The mechanism of action of Tyr-Pro-Phe-Phe-N(CH3)2 involves its binding to the μ-opioid receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase activity, reduction of cyclic AMP levels, and subsequent decrease in neurotransmitter release. This results in analgesic effects and modulation of pain perception .

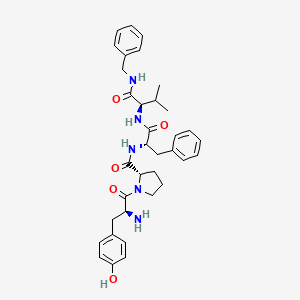

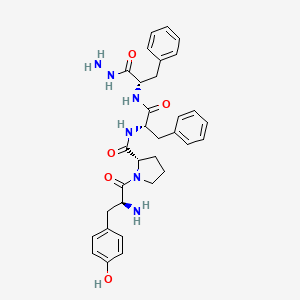

Comparaison Avec Des Composés Similaires

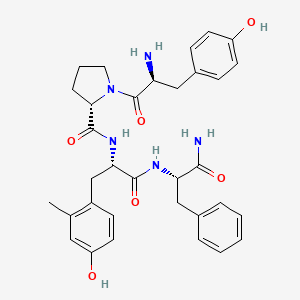

Tyr-Pro-Phe-Phe-N(CH3)2 est similaire à d'autres peptides opioïdes comme l'endomorphine-1 (Tyr-Pro-Trp-Phe-NH2) et l'endomorphine-2 (Tyr-Pro-Phe-Phe-NH2). la présence du groupe N-méthyle dans this compound améliore sa stabilité et sa résistance à la dégradation enzymatique, ce qui en fait un analgésique plus puissant et plus durable .

Des composés similaires comprennent :

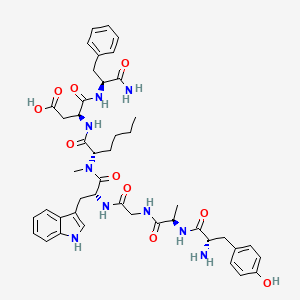

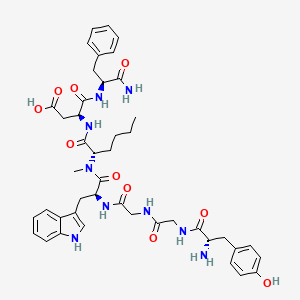

Endomorphine-1 : Tyr-Pro-Trp-Phe-NH2

Endomorphine-2 : Tyr-Pro-Phe-Phe-NH2

Dermorphine : Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2

Ces composés présentent des similitudes structurales mais diffèrent par leurs propriétés pharmacocinétiques et leurs affinités de liaison au récepteur.

Propriétés

Formule moléculaire |

C34H41N5O5 |

|---|---|

Poids moléculaire |

599.7 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C34H41N5O5/c1-38(2)34(44)29(22-24-12-7-4-8-13-24)37-31(41)28(21-23-10-5-3-6-11-23)36-32(42)30-14-9-19-39(30)33(43)27(35)20-25-15-17-26(40)18-16-25/h3-8,10-13,15-18,27-30,40H,9,14,19-22,35H2,1-2H3,(H,36,42)(H,37,41)/t27-,28-,29-,30-/m0/s1 |

Clé InChI |

KRABRQBOUFODOG-KRCBVYEFSA-N |

SMILES isomérique |

CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |

SMILES canonique |

CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-(3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl)-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B10853656.png)

![1-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853666.png)

![Methyl 2-[3-ethenyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B10853671.png)